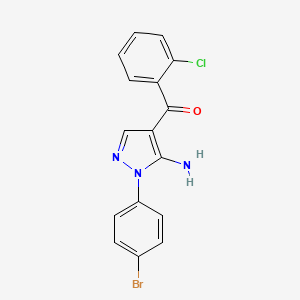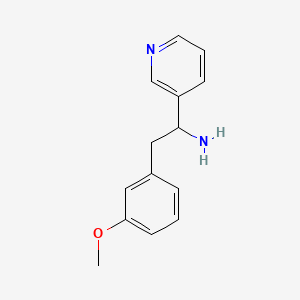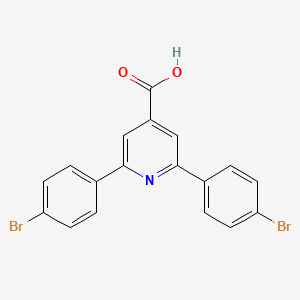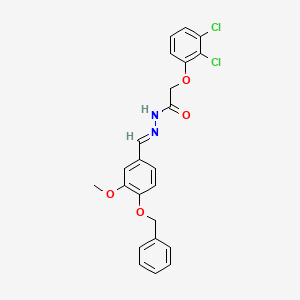
N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxybenzylidene moiety, and a dichlorophenoxyacetohydrazide framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-(2,3-dichlorophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 4-(benzyloxy)-3-methoxybenzaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide: shares similarities with other hydrazide derivatives and benzylidene compounds.
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide: is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Uniqueness
The uniqueness of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide lies in its ability to participate in a wide range of chemical reactions and its potential applications across multiple scientific disciplines. Its structural features enable it to interact with various molecular targets, making it a versatile compound for research and industrial use.
Properties
CAS No. |
477731-09-2 |
|---|---|
Molecular Formula |
C23H20Cl2N2O4 |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H20Cl2N2O4/c1-29-21-12-17(10-11-19(21)30-14-16-6-3-2-4-7-16)13-26-27-22(28)15-31-20-9-5-8-18(24)23(20)25/h2-13H,14-15H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
BSNRWTDKYJPNOF-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







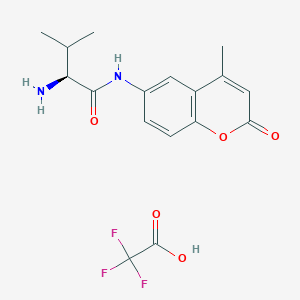
![1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043140.png)
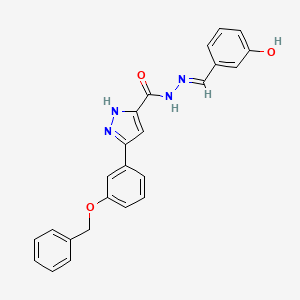
![8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043149.png)
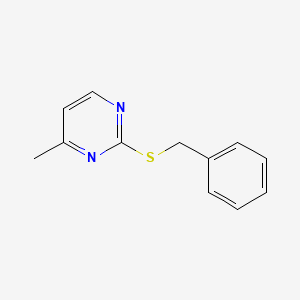
![7-Hydroxy-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043175.png)
